![molecular formula C16H15N3O B2841816 N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide CAS No. 312594-66-4](/img/structure/B2841816.png)
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide
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Overview
Description
N-(Pyridin-2-yl)amides and imidazo[1,2-a]pyridines are synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . These compounds have received great attention in recent years due to their varied medicinal applications .
Synthesis Analysis
N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free . There are also other synthetic methods such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines include C–C bond cleavage promoted by I2 and TBHP . Other reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are also employed .Scientific Research Applications
- Imidazo[1,2-a]pyridine derivatives exhibit promising pharmacological properties. Researchers explore their potential as drug candidates for various diseases, including cancer, inflammation, and infectious diseases .
- The compound’s ability to inhibit specific signaling pathways (such as kinases) makes it valuable for targeted cancer therapies .
- Imidazo[1,2-a]pyridine derivatives exhibit luminescent properties. These compounds are used in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices .
Medicinal Chemistry and Drug Development
Anti-Cancer Agents
Optoelectronic Devices and Luminescent Materials
Future Directions
The synthesis of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines has been a topic of interest due to their varied medicinal applications . Developing convenient synthetic methods, especially by which we can synthesize these two kinds of structures respectively from the same starting materials, is very meaningful . Therefore, future research could focus on exploring new methods for constructing these compounds directly by C–C bond cleavage and other reactions .
properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-2-16(20)17-13-7-5-6-12(10-13)14-11-19-9-4-3-8-15(19)18-14/h3-11H,2H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOAJTDSENSNDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C2=CN3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide |
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